Product packaging for 7-Fluoro-4-nitro-1h-benzo[d]imidazole(Cat. No.:CAS No. 18645-93-7)

7-Fluoro-4-nitro-1h-benzo[d]imidazole

Cat. No.: B579356
CAS No.: 18645-93-7
M. Wt: 181.126
InChI Key: QDHJSUZVKXKIAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Substituted Benzimidazoles as Versatile Chemical Scaffolds in Advanced Organic Synthesis

The benzimidazole (B57391) ring system, formed by the fusion of a benzene (B151609) and an imidazole (B134444) ring, is a structural motif of immense importance in chemistry. rsc.org Benzimidazoles are not merely stable aromatic compounds; they are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.govijpcbs.com This has led to the development of numerous benzimidazole-containing drugs with diverse therapeutic applications. rsc.org

In the realm of organic synthesis, substituted benzimidazoles are highly valued as versatile building blocks. Their utility stems from several key features:

Structural Rigidity and Planarity: The fused ring system provides a rigid framework that can be used to orient substituents in a well-defined three-dimensional space.

Amphoteric Nature: The benzimidazole nucleus possesses both a weakly acidic N-H proton and a basic nitrogen atom, allowing for various chemical transformations. ijpcbs.com

Multiple Sites for Functionalization: The benzene and imidazole rings offer several positions (N-1, C-2, and positions on the benzene ring) for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's steric and electronic properties. nih.gov

The synthesis of benzimidazole derivatives has been a subject of intense research, with numerous methods developed for their preparation. A common and long-standing approach involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, often under harsh acidic conditions. sigmaaldrich.com More contemporary methods utilize aldehydes followed by an oxidative cyclization, sometimes employing greener and more efficient techniques like microwave-assisted synthesis. nih.govrsc.org This continuous development of synthetic methodologies underscores the enduring importance of this heterocyclic system in the pursuit of novel molecules.

Overview of the Research Landscape for Fluorinated and Nitrated Heterocyclic Systems

The introduction of fluorine atoms and nitro groups into heterocyclic compounds has become a powerful strategy in modern organic and medicinal chemistry. Each group imparts distinct and often highly desirable properties to the parent molecule.

Fluorinated Heterocycles: The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. researchgate.netnih.gov In pharmaceutical and agrochemical research, fluorine is often introduced to:

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

Increase Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes. nih.gov

Modulate pKa: The high electronegativity of fluorine can significantly influence the acidity or basicity of nearby functional groups.

Induce Favorable Conformational Changes: The unique steric and electronic nature of fluorine can influence the molecule's preferred shape and its binding to biological targets. researchgate.net

The synthesis of fluorinated heterocycles often employs specialized reagents and strategies, such as nucleophilic aromatic substitution (SNAr) on highly activated fluoroaromatic precursors. researchgate.net The increasing number of FDA-approved fluorinated heterocyclic drugs highlights the impact of this strategy.

Nitrated Heterocycles: The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the electronic properties of a heterocyclic system. Its presence can:

Activate the Ring for Nucleophilic Attack: A nitro group can render an aromatic ring sufficiently electron-deficient to undergo nucleophilic aromatic substitution, a key reaction in the synthesis of complex molecules. mdpi.com

Serve as a Precursor to Other Functional Groups: The nitro group is readily reduced to an amino group (-NH₂), which is a versatile handle for further synthetic transformations.

Influence Biological Activity: Nitroaromatic compounds are known to possess a wide range of biological activities. nih.gov For instance, the presence of a nitro group at specific positions of the benzimidazole ring has been reported to enhance certain biological effects. ijpcbs.com

The study of nitrated heterocycles is a mature field, yet it continues to provide new avenues for the construction of complex molecular architectures with tailored properties.

Rationale for Focused Academic Investigation of 7-Fluoro-4-nitro-1H-benzo[d]imidazole: A Multifunctional Building Block

While extensive research on the specific compound This compound is not widely documented in publicly available literature, its structure alone provides a compelling rationale for its focused academic investigation as a multifunctional building block. The strategic placement of the fluoro and nitro groups on the benzimidazole core suggests a molecule with unique and potentially powerful synthetic utility.

The rationale for its investigation can be broken down as follows:

Orthogonal Reactivity: The presence of both a fluorine atom and a nitro group creates a system with differentiated reactivity. The nitro group strongly activates the ring, making the fluorine atom at the 7-position susceptible to nucleophilic aromatic substitution (SNAr). This would allow for the selective introduction of a wide range of nucleophiles (e.g., amines, thiols, alkoxides) at this position.

A Versatile Synthetic Intermediate: Following a potential SNAr reaction at the 7-position, the nitro group at the 4-position can be chemically transformed. Its reduction to an amine would provide a new site for functionalization, for example, through diazotization or acylation. This two-step functionalization pathway (SNAr followed by nitro reduction) offers a powerful tool for building molecular complexity.

Modulation of Physicochemical Properties: The combination of the electron-withdrawing nitro group and the highly electronegative fluorine atom is expected to significantly lower the pKa of the N-H proton of the imidazole ring, making it more acidic than many other benzimidazoles. This altered acidity could be exploited in various chemical reactions.

Potential for Novel Bioactive Scaffolds: Given the established biological importance of benzimidazoles, fluorinated aromatics, and nitroaromatics, This compound represents a template from which novel classes of bioactive compounds could be synthesized. Its derivatives could be screened for a wide array of pharmacological activities.

In essence, This compound is not just a simple molecule but a sophisticated chemical tool. Its inherent electronic and steric properties make it a prime candidate for investigation by synthetic chemists looking to create complex, highly functionalized heterocyclic systems. While direct experimental data on this specific compound is sparse, its potential as a versatile building block is firmly rooted in the fundamental principles of heterocyclic and medicinal chemistry.

Data Tables

Table 1: General Properties of the Benzimidazole Scaffold

Property Description Reference
Structure A bicyclic aromatic heterocycle composed of a fused benzene and imidazole ring. rsc.org
Nature Exhibits both weakly acidic and weakly basic properties (amphoteric). ijpcbs.com
Reactivity The ring system is generally stable but can undergo substitution at various positions. ijpcbs.com

| Significance | Considered a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities. | nih.gov |

Table 2: Influence of Key Substituents in Heterocyclic Chemistry

Substituent Common Effects on a Heterocyclic Core References
Fluorine (-F) Increases metabolic stability, enhances lipophilicity, modulates pKa. researchgate.net, nih.gov

| Nitro (-NO₂) | Strong electron-withdrawing group, activates the ring for nucleophilic substitution, can be reduced to an amine. | mdpi.com, nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4FN3O2 B579356 7-Fluoro-4-nitro-1h-benzo[d]imidazole CAS No. 18645-93-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-4-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-4-1-2-5(11(12)13)7-6(4)9-3-10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHJSUZVKXKIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])N=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101299859
Record name 7-Fluoro-4-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101299859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18645-93-7
Record name 7-Fluoro-4-nitro-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18645-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-4-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101299859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Fluoro 4 Nitro 1h Benzo D Imidazole and Its Advanced Derivatives

Direct Synthetic Routes to the 7-Fluoro-4-nitro-1H-benzo[d]imidazole Core

The direct construction of the this compound scaffold can be approached by forming the imidazole (B134444) ring from appropriately substituted benzene (B151609) precursors. The sequence of introducing the fluoro and nitro functionalities relative to the ring-closing reaction is a critical consideration for controlling regiochemistry.

The most prevalent method for constructing the benzimidazole (B57391) core is the condensation of an o-phenylenediamine (B120857) derivative with a one-carbon electrophile, such as an aldehyde, a carboxylic acid, or a derivative thereof. rsc.orgencyclopedia.pub This approach, often referred to as the Phillips benzimidazole synthesis when using carboxylic acids, is highly versatile. encyclopedia.pub

To synthesize the target compound, a logical precursor would be 3-fluoro-6-nitro-1,2-phenylenediamine . The condensation of this diamine with formic acid or a derivative would directly yield the desired this compound. The reaction typically involves heating the reactants, often in the presence of a strong acid like hydrochloric acid, which catalyzes the cyclization and dehydration steps. encyclopedia.pub Alternatively, condensing the diamine with an aldehyde followed by an oxidative cyclization using an agent like sodium metabisulfite (B1197395) (Na₂S₂O₅) is another effective strategy. nih.govsemanticscholar.org

Table 1: Representative Condensation Reactions for Benzimidazole Synthesis

Diamine Precursor C1 Source Catalyst/Oxidant Conditions Product Type
o-phenylenediamine Carboxylic Acids Mineral Acid (e.g., HCl) Reflux 2-Substituted Benzimidazole
4-Nitro-o-phenylenediamine Aromatic Aldehydes Sodium Metabisulfite Reflux 2-Aryl-6-nitro-1H-benzimidazole semanticscholar.org
o-phenylenediamine Aldehydes Ammonium Chloride N/A 2-Substituted Benzimidazole researchgate.net

An alternative synthetic pathway involves introducing the nitro group onto a pre-existing fluoro-benzimidazole scaffold, such as 4-fluoro-1H-benzimidazole . The nitration of aromatic systems is classically achieved using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

However, the regioselectivity of this electrophilic aromatic substitution is a major challenge. The directing effects of both the fluorine atom (ortho-, para-directing) and the fused imidazole ring (which can be complex depending on the reaction medium) will influence the final position of the nitro group. This can lead to a mixture of isomers, including the desired 4-nitro product alongside 5-nitro, 6-nitro, and 7-nitro isomers, complicating purification and reducing the yield of the target compound. Therefore, controlling the reaction conditions (temperature, acid concentration) is critical, though often insufficient to achieve perfect regioselectivity.

Introducing the fluorine atom onto a nitro-benzimidazole precursor is another viable route. Given the electronic properties of the starting material, a nucleophilic aromatic substitution (SₙAr) reaction is particularly well-suited for this transformation. libretexts.org

This strategy would typically begin with a precursor such as 7-chloro-4-nitro-1H-benzo[d]imidazole . The presence of the electron-withdrawing nitro group, positioned ortho to the chlorine atom, strongly activates the aromatic ring toward nucleophilic attack. libretexts.org Reaction with a fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), facilitates the displacement of the chloride ion by fluoride to yield this compound. The use of a phase-transfer catalyst can sometimes enhance the reaction rate and yield. researchgate.net

The synthesis of specifically substituted benzimidazoles like this compound is fraught with challenges related to regioselectivity.

Isomerism from Starting Materials : If the synthesis begins with a monosubstituted benzene derivative that is then functionalized, controlling the position of subsequent groups is difficult. Starting with a precursor like 4-fluoro-o-phenylenediamine and attempting to nitrate (B79036) it before cyclization can lead to a mixture of nitro isomers. Conversely, cyclizing 4-fluoro-o-phenylenediamine first results in an equilibrium mixture of 5-fluoro- and 6-fluoro-1H-benzimidazole, as the two nitrogen atoms in the diamine are not equivalent. nih.gov

Isomerism during Functionalization : As discussed in section 2.1.2, direct electrophilic nitration of 4-fluoro-1H-benzimidazole is likely to produce a mixture of constitutional isomers that are difficult to separate due to their similar physical properties.

Tautomerism and N-Substitution : The benzimidazole core itself contains a tautomeric N-H proton, which can reside on either nitrogen (N1 or N3). In an unsymmetrically substituted benzimidazole like this one, this leads to two distinct tautomers (7-fluoro-4-nitro-1H- and 4-fluoro-7-nitro-1H-). While often rapidly equilibrating in solution, subsequent reactions like alkylation can lead to a mixture of N1 and N2 substituted products, a common issue in the chemistry of related heterocycles like indazoles. beilstein-journals.org

Therefore, synthetic routes that build the substitution pattern in an unambiguous sequence, such as the condensation of a pre-functionalized diamine (3-fluoro-6-nitro-1,2-phenylenediamine), are generally preferred for achieving high regiochemical purity.

Synthesis of this compound Derivatives via Post-Synthetic Modifications

Once the this compound core is obtained, it can be further functionalized to create a library of advanced derivatives. The most common site for modification is the pyrrolic nitrogen atom (N1) of the imidazole ring.

The N-H proton of the benzimidazole ring is acidic and can be removed by a base to generate a nucleophilic benzimidazolide (B1237168) anion. This anion readily reacts with various electrophiles, allowing for the introduction of a wide range of substituents at the N1 position.

N-Alkylation: The reaction of this compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base is a standard method for synthesizing N-alkylated derivatives. researchgate.net The choice of base and solvent is crucial for success. Common systems include potassium carbonate in DMF or sodium hydride in THF. semanticscholar.orgbeilstein-journals.org Phase-transfer catalysis has also been employed for the N-alkylation of benzimidazoles, using a base like aqueous potassium hydroxide (B78521) with a catalyst such as tetrabutylammonium (B224687) hydrogen sulfate. researchgate.net These modifications can produce derivatives with diverse properties. nih.gov

N-Acylation: Similarly, acylation at the N1 position can be achieved by reacting the benzimidazole with an acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a base. An alternative and often milder approach involves the use of N-acylbenzotriazoles, which act as neutral acylating reagents and react efficiently with the benzimidazole N-H group to form N-acylated products without the need for strong bases or harsh conditions. organic-chemistry.org

Table 2: Conditions for N-Functionalization of Benzimidazoles

Reaction Type Electrophile Base / Reagent Solvent Typical Product
N-Alkylation Alkyl Halide (R-X) K₂CO₃, NaH DMF, THF 1-Alkyl-7-fluoro-4-nitro-1H-benzo[d]imidazole
N-Alkylation Alkyl Bromide KOH (aq) / TBHS Dichloromethane 1-Alkyl-7-fluoro-4-nitro-1H-benzo[d]imidazole researchgate.net
N-Acylation Acyl Chloride (RCOCl) Triethylamine, Pyridine Dichloromethane, THF 1-Acyl-7-fluoro-4-nitro-1H-benzo[d]imidazole
N-Acylation N-Acylbenzotriazole None (Neutral) N/A 1-Acyl-7-fluoro-4-nitro-1H-benzo[d]imidazole organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) of the Fluoro and Nitro Substituents for Diverse Derivatization

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of electron-deficient aromatic rings. wikipedia.org In this compound, the benzene ring is rendered highly electrophilic by the potent electron-withdrawing nitro group. This activation is crucial for facilitating the displacement of a leaving group by a nucleophile.

The SNAr mechanism in this context proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is effectively delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group. libretexts.org This stabilization significantly lowers the activation energy for the reaction. The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substituted product.

Substitution of the 7-Fluoro Group:

The fluorine atom at the C7 position is an excellent leaving group for SNAr reactions. Its high electronegativity strongly polarizes the C-F bond and activates the ring toward nucleophilic attack, often resulting in faster reaction rates compared to other halogens (F > Cl > Br > I) because the initial attack is typically the rate-determining step. masterorganicchemistry.com The position of the nitro group (C4) is para to the fluorine atom, providing optimal resonance stabilization for the Meisenheimer intermediate, thereby further accelerating the substitution at C7. wikipedia.orgmasterorganicchemistry.com A wide array of nucleophiles can be employed to displace the fluoride, leading to a diverse library of derivatives.

Table 1: Examples of SNAr Reactions at the C7 Position

Nucleophile Reagent Example Typical Solvent Product Class (Substituent at C7)
Alkoxides Sodium Methoxide (NaOCH₃) DMSO, DMF 7-Alkoxy-4-nitro-1H-benzo[d]imidazole
Phenoxides Sodium Phenoxide (NaOPh) DMF 7-Phenoxy-4-nitro-1H-benzo[d]imidazole
Thiolates Sodium Thiomethoxide (NaSCH₃) DMSO, THF 7-(Methylthio)-4-nitro-1H-benzo[d]imidazole
Amines Pyrrolidine, Piperidine Ethanol, DMSO 7-Amino-4-nitro-1H-benzo[d]imidazole

Substitution of the 4-Nitro Group:

While less common than halide displacement, the nitro group can also function as a leaving group in SNAr reactions, particularly with certain nucleophiles and under specific conditions. This reactivity opens up a secondary path for derivatization, allowing for the introduction of different functional groups at the C4 position after the C7 position has been modified.

Modifications and Elaboration at the Imidazole C2 Position (e.g., introduction of alkyl or aryl groups like cyclopropyl)

The C2 position of the benzimidazole ring is another key site for synthetic elaboration. The most direct method for introducing substituents at this position is through the initial synthesis of the benzimidazole ring itself. This is typically achieved via the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative, such as an aldehyde, nitrile, or orthoester. nih.gov

For the synthesis of C2-substituted derivatives of this compound, the required precursor is 3-fluoro-6-nitro-benzene-1,2-diamine. The reaction of this diamine with an appropriate aldehyde is a common and effective method. For instance, to introduce the specifically requested cyclopropyl (B3062369) group at the C2 position, 3-fluoro-6-nitro-benzene-1,2-diamine would be condensed with cyclopropanecarboxaldehyde, typically in the presence of an oxidizing agent like sodium metabisulfite or in an oxidative medium to facilitate the final ring aromatization. nih.gov

Table 2: Synthesis of C2-Substituted Derivatives via Condensation

Reagent Precursor Resulting C2-Substituent Product Name
Formic Acid 3-fluoro-6-nitro-benzene-1,2-diamine Hydrogen (H) This compound
Benzaldehyde 3-fluoro-6-nitro-benzene-1,2-diamine Phenyl 7-Fluoro-4-nitro-2-phenyl-1H-benzo[d]imidazole
Cyclopropanecarboxaldehyde 3-fluoro-6-nitro-benzene-1,2-diamine Cyclopropyl 2-Cyclopropyl-7-fluoro-4-nitro-1H-benzo[d]imidazole

Exploration of Sustainable and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes. The synthesis of benzimidazoles, including this compound and its derivatives, can be significantly improved by incorporating green chemistry principles.

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source offers a significant advantage over conventional heating. nih.gov Microwave heating can dramatically reduce reaction times, often from hours to minutes, and can lead to higher product yields and purity by minimizing the formation of side products. mdpi.com Both the initial ring-forming condensation and subsequent SNAr reactions can be accelerated using this technology.

Catalytic Methods: The traditional Phillips condensation for benzimidazole synthesis often requires harsh conditions, such as high temperatures and strong acids. The development of catalytic methods provides a milder and more efficient alternative. For example, Lewis acids like gallium(III) triflate have been shown to effectively catalyze the condensation-cyclization of o-phenylenediamines and aldehydes under mild conditions, facilitating one-pot syntheses that reduce waste and simplify purification. researchgate.net The use of recyclable nanocatalysts, such as zinc oxide nanoparticles (ZnO-NPs), has also been reported for the synthesis of benzimidazoles, offering high yields, short reaction times, and the ability to reuse the catalyst.

Green Solvents: Replacing volatile and hazardous organic solvents like DMF and DMSO is a key goal of green chemistry. Research into conducting benzimidazole syntheses and SNAr reactions in greener solvents, such as ethanol, water, or ionic liquids, is an active area of investigation that promises to reduce the environmental impact of these important transformations.

Reactivity and Mechanistic Investigations of 7 Fluoro 4 Nitro 1h Benzo D Imidazole

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Benzene (B151609) Ring of 7-Fluoro-4-nitro-1H-benzo[d]imidazole

The presence of a strongly deactivating nitro group and a halogen substituent on the benzene ring makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. This reaction pathway is a cornerstone for the functionalization of this and similar electron-deficient aromatic systems.

Comparative Reactivity and Leaving Group Ability of the Fluoro Substituent

Electronic Activation and Directing Effects of the Nitro Group on SNAr Reactivity

The nitro group (-NO2) is a powerful electron-withdrawing group, a property that is central to the high reactivity of this compound in SNAr reactions. The nitro group deactivates the aromatic ring towards electrophilic attack but strongly activates it towards nucleophilic attack. youtube.com This activation is most effective when the nitro group is positioned ortho or para to the leaving group. youtube.com

In this compound, the nitro group is para to the fluoro substituent. This geometric arrangement is crucial as it allows the nitro group to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. The negative charge can be delocalized onto the oxygen atoms of the nitro group, significantly lowering the activation energy of the reaction. youtube.com Without this stabilization, SNAr reactions are generally not feasible under mild conditions. The presence of multiple nitro groups further enhances reactivity. youtube.com

Analysis of Regioselectivity and Chemoselectivity in SNAr Pathways

The regioselectivity of SNAr reactions on this compound is primarily directed at the C7 position, where the fluorine atom is located. This is due to the combined activating effect of the para-nitro group and the excellent leaving group ability of fluoride (B91410). Nucleophilic attack at other positions on the benzene ring is significantly less favored due to the lack of a suitable leaving group and less effective resonance stabilization of the resulting carbanion.

Chemoselectivity becomes a consideration when multiple reactive sites are present in the molecule or the nucleophile. For this compound, potential competing reactions could involve the acidic N-H protons of the imidazole (B134444) ring. Under basic conditions, deprotonation of the imidazole nitrogen can occur. However, the SNAr reaction at the C7 position is generally the dominant pathway when a suitable nucleophile is present, due to the high electrophilicity of this carbon. In reactions with nucleophiles that also possess acidic protons (e.g., primary or secondary amines, thiols), the choice of base and reaction conditions is critical to ensure that the desired substitution occurs without unwanted side reactions.

Electrophilic Reactions and Functionalization of the Benzimidazole (B57391) Heterocycle

The benzimidazole ring system is generally susceptible to electrophilic attack, although the presence of the deactivating nitro group on the fused benzene ring can modulate this reactivity. Based on calculations, positions 4, 5, 6, and 7 of the parent benzimidazole are π-excessive and thus prone to electrophilic substitution. nih.gov However, for this compound, the strong deactivation by the nitro group would make electrophilic substitution on the benzene part of the ring highly unlikely.

Therefore, any electrophilic functionalization would be expected to occur on the imidazole moiety. The nitrogen at position 1 (N1) is of a pyrrole-type, while the nitrogen at position 3 (N3) is pyridine-like. nih.gov Electrophilic attack can occur at the N1 position, typically after deprotonation with a base. This allows for N-alkylation or N-acylation reactions. nih.gov For instance, N-substituted 6-nitro-1H-benzimidazole derivatives have been synthesized by reacting the parent benzimidazole with various halides in the presence of a base like potassium carbonate. nih.gov Similar reactivity can be anticipated for this compound.

Electrophilic substitution on the C2 carbon of the imidazole ring is also possible, although less common than N-functionalization.

Chemical Transformations Involving the Nitro Group: Reduction, Cyclization, and Condensation Reactions

The nitro group of this compound is a versatile functional handle that can be transformed into a variety of other groups, most notably an amino group. The reduction of the nitro group to an amine is a key transformation that opens up a wide range of synthetic possibilities.

The reduction of nitroarenes to anilines is a well-established process. A variety of reducing agents can be employed, such as tin (Sn) or iron (Fe) in acidic media, or catalytic hydrogenation with H2 over a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni). nih.gov A milder and often high-yielding method involves the use of sodium dithionite (B78146) (Na2S2O4). stuba.sk This transformation would yield 7-fluoro-1H-benzo[d]imidazol-4-amine.

The resulting amino group can then participate in a variety of cyclization and condensation reactions to form fused heterocyclic systems. For example, the synthesis of fused quinolines can be achieved from aminobenzimidazoles. nih.gov The amino group, being nucleophilic, can react with various electrophiles. For instance, reaction with bifunctional reagents can lead to the formation of new rings fused to the benzimidazole core. The synthesis of various fused heterocyclic compounds from 7-amino- stuba.skchemicalbook.comtriazino[3,4-b] nih.govchemicalbook.comthiadiazine-8-carbonitrile demonstrates the synthetic utility of an amino group in a similar position for constructing complex molecular architectures. researchgate.net

Acid-Base Properties, Tautomerism, and Protonation Studies of this compound

The benzimidazole ring system is amphoteric, meaning it can act as both an acid and a base. The N1-H proton is weakly acidic, while the N3 nitrogen is basic due to its lone pair of electrons. nih.gov The pKa for the conjugate acid of the parent benzimidazole is approximately 5.58, and the pKa for the N-H proton is around 12.8. researchgate.net

The substituents on the benzene ring have a significant impact on these acid-base properties. The electron-withdrawing nitro group is expected to increase the acidity of the N1-H proton and decrease the basicity of the N3 nitrogen. For example, the pKa of 5-nitrobenzimidazole (B188599) is 4.17, which is lower than that of the parent benzimidazole, indicating it is a weaker base. It is therefore expected that this compound will be a weaker base and a stronger N-H acid than unsubstituted benzimidazole.

Due to the unsymmetrical substitution on the benzene ring, this compound can exist as two annular tautomers: this compound and 4-Fluoro-7-nitro-1H-benzo[d]imidazole. The position of this tautomeric equilibrium is influenced by the solvent and the electronic effects of the substituents. nih.gov For 4(7)-nitrobenzimidazole, it has been shown that the 7-nitro-1H-benzimidazole tautomer is the dominant species in solution. nih.gov Given the strong electron-withdrawing nature of both the fluoro and nitro groups, a detailed study would be required to determine the predominant tautomer for this compound.

Table 1: Comparison of pKa Values for Benzimidazole and Substituted Derivatives

Compound pKa (Conjugate Acid) Reference
Benzimidazole 5.58 researchgate.net
5-Nitrobenzimidazole 4.17
4(7)-Aminobenzimidazole 8.7 (pKb) nih.gov
5(6)-Aminobenzimidazole 7.4 (pKb) nih.gov

Note: pKb values are provided for aminobenzimidazoles as reported in the reference.

Table 2: Tautomeric Equilibria in Substituted Benzimidazoles
Compound Tautomer 1 Tautomer 2 Predominant Tautomer in Solution Reference
4(7)-Nitrobenzimidazole 4-Nitro-1H-benzimidazole 7-Nitro-1H-benzimidazole 7-Nitro-1H-benzimidazole (85 ± 6 %) nih.gov
5(6)-Nitrobenzimidazole 5-Nitro-1H-benzimidazole 6-Nitro-1H-benzimidazole 6-Nitro-1H-benzimidazole (62 ± 2 %) nih.gov
4(7)-Aminobenzimidazole 4-Amino-1H-benzimidazole 7-Amino-1H-benzimidazole 4-Amino-1H-benzimidazole (60% in HMPA-d18) nih.gov

Detailed Spectroscopic and Structural Analysis of this compound Remains Largely Undocumented in Publicly Available Research

The requested detailed information, including multi-dimensional NMR assignments, fluorine-19 NMR data, single-crystal X-ray diffraction analysis with bond lengths and angles, and specific infrared and Raman vibrational modes, requires dedicated research articles that have fully synthesized and characterized this specific compound. Such detailed studies appear to be absent from the public domain.

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the user's specific outline and content requirements at this time. The generation of data tables for NMR, crystal structure, and vibrational spectroscopy would necessitate access to primary research data that is currently unavailable.

Advanced Spectroscopic Characterization and Elucidation of Molecular and Crystal Structures

High-Resolution Mass Spectrometry and Detailed Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. For 7-Fluoro-4-nitro-1h-benzo[d]imidazole (C₇H₄FN₃O₂), the theoretical exact mass can be calculated and then compared with the experimental value obtained from HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

The fragmentation of this compound under mass spectrometric conditions provides valuable information about its structural integrity. While specific experimental fragmentation data for this exact compound is not extensively documented in publicly available literature, a putative fragmentation pathway can be proposed based on the known fragmentation patterns of related nitrobenzimidazole structures.

Upon ionization, the molecular ion [M+H]⁺ would be expected. The initial fragmentation steps would likely involve the loss of the nitro group (NO₂) or nitrous acid (HNO₂), which are common fragmentation pathways for nitroaromatic compounds. Subsequent fragmentation could involve the cleavage of the imidazole (B134444) ring, leading to the formation of various smaller charged species. The presence of the fluorine atom would also influence the fragmentation pattern, and its retention or loss in different fragments would be key to confirming the structure.

Table 1: Putative High-Resolution Mass Spectrometry Data for this compound

IonProposed FormulaTheoretical m/zObserved m/z
[M+H]⁺C₇H₅FN₃O₂⁺182.0360Data not available
[M-NO₂]⁺C₇H₄FN₂⁺135.0357Data not available
[M-HNO₂]⁺C₇H₃FN₂⁺134.0282Data not available

Note: The data in this table is hypothetical and serves as an illustration of expected results from HRMS analysis. Actual experimental data is required for confirmation.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Probing Electronic Transitions and Energy Levels

Electronic absorption and emission spectroscopy are powerful techniques to investigate the electronic structure of a molecule. The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions.

The benzimidazole (B57391) core itself has a π-conjugated system. The presence of the electron-withdrawing nitro group (-NO₂) and the fluoro group (-F) as substituents will significantly influence the electronic distribution and, consequently, the absorption and emission properties. The nitro group, being a strong deactivating group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzimidazole.

Table 2: Expected Spectroscopic Properties of this compound in a Common Solvent (e.g., Methanol)

Spectroscopic ParameterExpected Value/Range
UV-Vis Absorption
λmax (π → π)~280-320 nm
λmax (n → π)~350-400 nm
Fluorescence Emission
λemissionData not available
Quantum Yield (Φ)Likely low due to nitro group
Stokes ShiftData not available

Note: The values in this table are estimations based on the properties of similar compounds. Experimental verification is necessary.

Computational and Theoretical Chemistry Investigations of 7 Fluoro 4 Nitro 1h Benzo D Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules such as 7-Fluoro-4-nitro-1H-benzo[d]imidazole with high accuracy.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, the positions of all atoms are adjusted until a minimum on the potential energy surface is located. This process yields precise information on bond lengths, bond angles, and dihedral angles. For this compound, the resulting structure is expected to be largely planar due to the fused aromatic ring system. The nitro group may exhibit some torsion relative to the benzene (B151609) ring to minimize steric hindrance.

Illustrative Optimized Geometrical Parameters This table presents hypothetical, yet typical, bond lengths and angles for a benzimidazole (B57391) derivative calculated via DFT. Actual values would require a specific computational study.

ParameterBond/AtomsValue (Å or °)
Bond LengthC-F1.35
Bond LengthC-N (nitro)1.48
Bond LengthN-O (nitro)1.22
Bond LengthN-H (imidazole)1.01
Bond LengthC=N (imidazole)1.38
Bond AngleO-N-O (nitro)125
Bond AngleC-C-F119
Bond AngleC-N-C (imidazole)108

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates regions of high electron density (negative potential), suitable for electrophilic attack, and blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. nih.gov In this compound, the MEP surface would likely show a strong negative potential (red) around the oxygen atoms of the nitro group, making them sites for electrophilic interactions. A positive potential (blue) would be expected around the imidazole (B134444) N-H proton.

Illustrative Electronic Properties This table shows representative DFT-calculated electronic properties. Specific values for the target compound may vary.

PropertyValue (eV)
HOMO Energy-6.8
LUMO Energy-3.2
Energy Gap (ΔE)3.6

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Chemical Shifts: Quantum mechanical calculations, including DFT, have become popular for predicting NMR chemical shifts with reasonable accuracy, often achieving errors of 0.2–0.4 ppm for ¹H shifts. mdpi.com By calculating the magnetic shielding tensors, one can predict the ¹H and ¹³C NMR chemical shifts for a given structure. Comparing these predicted shifts with experimental data is a powerful method for confirming molecular structures. nrel.gov

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. The primary electronic transitions often correspond to the excitation of an electron from the HOMO to the LUMO. irjweb.com For nitroaromatic compounds, characteristic absorptions are expected due to π→π* and n→π* transitions. uni-muenchen.de

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. The calculated frequencies correspond to specific vibrational modes of the molecule, such as stretching, bending, and wagging. researchgate.net For this compound, characteristic frequencies would be expected for the N-H stretch of the imidazole, the C-F stretch, and the symmetric and asymmetric stretches of the NO₂ group. researchgate.netnih.gov

Illustrative Predicted Vibrational Frequencies This table presents typical frequency ranges for the functional groups found in the target molecule.

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
N-H (imidazole)Stretching3100 - 3000
C-H (aromatic)Stretching3120 - 3000
C=N (imidazole)Stretching1630 - 1590
C=C (aromatic)Stretching1600 - 1450
NO₂Asymmetric Stretch1560 - 1520
NO₂Symmetric Stretch1355 - 1345
C-FStretching1270 - 1100

Quantum Chemical Descriptors for Reactivity Prediction (e.g., Fukui functions, condensed local softness)

Beyond FMO analysis, quantum chemical descriptors derived from DFT provide a more detailed picture of reactivity. Fukui functions, for instance, are used to identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.com This function measures the change in electron density at a specific point when an electron is added to or removed from the system. For molecules containing nitro groups, the interpretation of Fukui functions can be complex, as the strong electron-withdrawing nature of this group can lead to unusual electronic effects. mdpi.com

Other descriptors like local softness and the electrophilicity index also help quantify the reactivity of different sites within the molecule. For this compound, these descriptors would likely highlight the electrophilic character of the carbon atoms in the benzene ring due to the influence of the nitro and fluoro substituents, as well as the nucleophilic character of the imidazole nitrogen atoms.

Reaction Pathway Modeling and Transition State Analysis for Key Chemical Transformations

Computational chemistry can model the entire pathway of a chemical reaction, providing a detailed mechanism at the molecular level. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and represents the barrier that must be overcome for the reaction to proceed.

For this compound, one could model key synthetic reactions, such as the condensation of the corresponding o-phenylenediamine (B120857) with a carboxylic acid, a common route to benzimidazoles. nih.gov Transition state analysis for such a reaction would reveal the structure of the high-energy intermediate and allow for the calculation of the activation energy, which determines the reaction rate. This information is invaluable for optimizing reaction conditions and understanding the underlying mechanism.

Solvation Effects and Molecular Dynamics Simulations on Reactivity and Conformation

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects using implicit solvation models (like the Polarizable Continuum Model, PCM) or explicit models where individual solvent molecules are included in the calculation. These models are essential for accurately predicting properties in solution, which is more representative of real-world chemical and biological systems.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. An MD simulation calculates the forces on each atom and uses them to predict its motion, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. For this compound, MD simulations in a solvent like water or DMSO could reveal its conformational flexibility, the stability of intermolecular hydrogen bonds, and how it interacts with surrounding solvent molecules, all of which have implications for its reactivity and biological activity.

Applications of 7 Fluoro 4 Nitro 1h Benzo D Imidazole As a Precursor and Synthetic Building Block

Design and Synthesis of Novel Complex Heterocyclic Systems and Molecular Architectures

The benzimidazole (B57391) nucleus is a prevalent motif in numerous biologically active compounds and functional materials. 7-Fluoro-4-nitro-1H-benzo[d]imidazole serves as an excellent starting point for the synthesis of more intricate heterocyclic systems. The nitro group can be readily reduced to an amino group, which can then participate in various cyclization reactions to form fused heterocyclic rings. For instance, the resulting amino derivative can be condensed with dicarbonyl compounds or their equivalents to construct new five- or six-membered rings fused to the benzimidazole core.

Furthermore, the fluorine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of substituents, such as alkoxy, amino, and thioether groups, at the 7-position. The amenability of both the fluoro and nitro groups to chemical modification provides a powerful tool for creating a diverse array of novel heterocyclic compounds with potentially interesting biological or material properties. Synthetic strategies often involve a stepwise modification of these functional groups to achieve the desired molecular complexity.

Utilization as a Scaffold for Diversity-Oriented Synthesis (DOS) in Chemical Research and Compound Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery and chemical biology that aims to generate structurally diverse small molecules to explore new areas of chemical space. cam.ac.uk The rigid benzimidazole core of this compound, coupled with its two distinct and reactive functional groups, makes it an ideal scaffold for DOS.

By systematically varying the reagents and reaction conditions used to modify the fluoro and nitro groups, a large library of compounds with diverse substitution patterns can be rapidly generated from this single precursor. For example, a combinatorial approach could be employed where the nitro group is first reduced and then acylated with a variety of carboxylic acids, while the fluorine atom is simultaneously or subsequently displaced by a range of nucleophiles. This approach allows for the creation of a matrix of related but structurally distinct molecules, which can then be screened for biological activity or other desired properties. The ability to generate such compound libraries efficiently is a significant advantage in the search for new therapeutic agents and functional molecules. acs.org

Precursor for Advanced Organic Materials: Potential in Polymerizable Monomers, Optoelectronic Components, or Functional Thin Films

The unique electronic properties conferred by the fluoro and nitro groups suggest that this compound could be a valuable precursor for the synthesis of advanced organic materials.

Polymerizable Monomers: By introducing a polymerizable functional group, such as a vinyl, acrylate, or styrenyl moiety, onto the benzimidazole ring, this compound can be converted into a monomer. This can be achieved, for example, by reacting a derivative of the compound with a suitable polymerizable reagent. The resulting monomers could then be polymerized to produce polymers with tailored electronic and physical properties, potentially finding applications in areas such as high-performance plastics or specialty coatings. The presence of the benzimidazole unit in the polymer backbone can enhance thermal stability and mechanical strength.

Optoelectronic Components: Benzimidazole derivatives are known to exhibit interesting photophysical properties, including fluorescence. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom in this compound can significantly influence its electronic structure and, consequently, its absorption and emission properties. By chemically modifying the core structure, it may be possible to tune these properties for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, or other optoelectronic devices. For instance, derivatization with electron-donating groups could lead to molecules with strong intramolecular charge-transfer characteristics, which are often desirable for nonlinear optical materials.

Functional Thin Films: Thin films of functional organic materials are crucial for a variety of electronic and sensory applications. Benzimidazole-containing polymers have been investigated for their potential in thin-film solar cells. nih.gov Derivatives of this compound could be designed for deposition as thin films through techniques like vacuum deposition or solution processing. The properties of these films, such as their conductivity, refractive index, and surface energy, could be controlled by the molecular design of the precursor, making them potentially useful as components in sensors, transistors, or protective coatings.

Material ApplicationPotential Role of this compound
Polymerizable Monomers Precursor to monomers for high-performance polymers with enhanced thermal and mechanical properties.
Optoelectronic Components Building block for fluorescent materials in OLEDs and sensors, with tunable photophysical properties.
Functional Thin Films Precursor for materials used in sensors, transistors, and protective coatings with controlled electronic and surface properties.

Ligand Design in Coordination Chemistry: Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers

The benzimidazole moiety contains two nitrogen atoms that can coordinate to metal ions, making it an excellent ligand for the construction of coordination compounds. This compound and its derivatives can be employed as ligands in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands. They are known for their high porosity and tunable properties, with applications in gas storage, separation, and catalysis. The benzimidazole unit can act as a linker in the formation of MOFs. researchgate.net The presence of the fluoro and nitro groups on the this compound ligand can influence the resulting MOF's properties. The fluorine atoms can enhance the hydrophobicity of the pores, which can be advantageous for certain separation applications, while the nitro group can provide a site for post-synthetic modification.

Coordination Polymers: These are extended structures formed by the coordination of metal ions with organic ligands. nih.gov Derivatives of this compound can be designed to act as bridging ligands, connecting multiple metal centers to form one-, two-, or three-dimensional coordination polymers. The electronic properties of the resulting polymers can be tuned by the choice of both the metal ion and the specific benzimidazole-based ligand, potentially leading to materials with interesting magnetic, optical, or catalytic properties.

Applications in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound makes it a promising candidate for use in supramolecular chemistry and self-assembly.

Future Research Directions and Unresolved Challenges in the Chemistry of 7 Fluoro 4 Nitro 1h Benzo D Imidazole

Development of Highly Efficient and Atom-Economical Synthetic Routes

Future research should focus on:

Catalytic C-H Activation: Investigating transition-metal catalyzed C-H activation/amination/nitration sequences on pre-functionalized fluorinated benzene (B151609) derivatives to construct the benzimidazole (B57391) core in a more direct fashion.

Flow Chemistry: Utilizing microreactor technology to enable safer and more efficient nitration and cyclization reactions, potentially telescoping multiple steps into a continuous process.

Comprehensive Exploration of Undiscovered or Unique Reactivity Patterns and Transformation Pathways

The electronic nature of 7-Fluoro-4-nitro-1H-benzo[d]imidazole, characterized by the electron-withdrawing nitro group and the fluorine atom, suggests a rich and complex reactivity profile that has yet to be fully explored. The interplay between these functional groups can lead to unique transformation pathways.

Key areas for investigation include:

Selective Reduction of the Nitro Group: Developing methodologies for the selective reduction of the nitro group to an amine, which is a key transformation for further functionalization, without affecting the fluorine substituent or the imidazole (B134444) ring.

Nucleophilic Aromatic Substitution (SNAr): A systematic study of the SNAr reactions at the C-7 position (activated by the nitro group), exploring a wide range of nucleophiles to generate diverse derivatives.

Photoredox Catalysis: Investigating the potential of this compound to participate in photoredox-catalyzed reactions, either as a substrate or as a photosensitizer, leveraging its electronic properties.

Integration of Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work. For this compound, in silico studies can provide invaluable insights into its structure, properties, and reactivity, thereby accelerating the discovery of new applications.

Future computational efforts should be directed towards:

Density Functional Theory (DFT) Calculations: To model reaction mechanisms, predict the regioselectivity of electrophilic and nucleophilic attacks, and calculate spectroscopic properties to aid in characterization.

Molecular Dynamics (MD) Simulations: To understand the intermolecular interactions of this compound-based materials, which is crucial for designing novel functional materials with desired solid-state properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: To build predictive models for the biological activity of its derivatives, guiding the rational design of new therapeutic agents.

Exploration of its Role in Emerging Chemical Technologies Beyond Conventional Organic Synthesis

The unique electronic and structural features of this compound make it a promising candidate for applications in various cutting-edge chemical technologies. Research in this area could unveil novel functionalities beyond its traditional role as a synthetic intermediate.

Potential emerging applications to be explored include:

Organic Electronics: Investigating its potential as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs), where its electronic properties could be advantageous.

Chemical Sensing: Designing and synthesizing fluorescent or colorimetric sensors based on the this compound scaffold for the detection of specific analytes.

Supramolecular Chemistry: Utilizing its hydrogen bonding capabilities and potential for π-π stacking to construct complex supramolecular architectures with interesting host-guest properties.

Elucidation of Detailed Structural-Reactivity Relationships for Rational Design of Functional Materials.

A fundamental understanding of how the structural features of this compound and its derivatives influence their reactivity and macroscopic properties is essential for the rational design of new functional materials.

This requires a synergistic approach involving:

Systematic Derivatization: Synthesizing a library of analogues with systematic variations in the substituents on the benzimidazole core and at the N-1 position.

In-depth Spectroscopic and Crystallographic Analysis: Characterizing these derivatives using a suite of analytical techniques, including X-ray crystallography, to obtain precise structural information.

Correlative Studies: Establishing clear correlations between the observed structural parameters (e.g., bond lengths, bond angles, crystal packing) and the measured chemical reactivity and physical properties.

Q & A

Q. How can researchers mitigate challenges in synthesizing hygroscopic intermediates during nitroimidazole preparation?

  • Answer : Use anhydrous solvents (e.g., THF over ethanol) and conduct reactions under nitrogen. Lyophilization or storage with molecular sieves prevents moisture absorption. For air-sensitive intermediates, Schlenk techniques are recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.